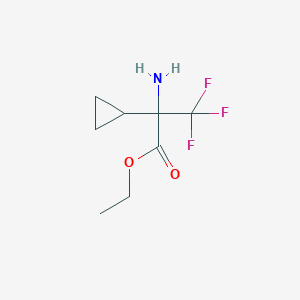
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-cyclopropyl-3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropyl ring contribute to its unique binding properties, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3,3,3-trifluoropropanoate: Lacks the cyclopropyl ring, which may affect its reactivity and binding properties.
Cyclopropylamine derivatives: Share the cyclopropyl ring but differ in the presence of the trifluoromethyl group.
Trifluoromethylated compounds: Contain the trifluoromethyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and trifluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (also known as this compound hydrochloride) is a synthetic organic compound notable for its unique structural features. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H13ClF3NO2 and a molar mass of approximately 247.64 g/mol. Its structure includes a cyclopropyl group and trifluoromethyl substituents, which are significant for its biological interactions .
Biological Activity
The biological activity of this compound is primarily linked to its structural analogs in pharmaceuticals. Compounds with similar structures have demonstrated various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound may share this characteristic due to its structural similarities with known antimicrobial agents.
- CNS Activity : The cyclopropyl moiety is often associated with central nervous system (CNS) activity. Research indicates that similar compounds can act as modulators of neurotransmitter systems.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .
Table 1: Summary of Biological Activities and Related Studies
Notable Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of structurally related compounds and suggested that trifluoromethyl groups enhance efficacy against Gram-positive bacteria.
- CNS Research : Research published in Neuropharmacology indicated that compounds with cyclopropyl groups could act as selective serotonin reuptake inhibitors (SSRIs), suggesting a similar potential for this compound.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11/h5H,2-4,12H2,1H3 |
InChI Key |
NVYHYAAHOLNXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















